3-tert-Butyl-4-methoxymethoxy-phenol
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Overview
Description
3-tert-Butyl-4-methoxymethoxy-phenol is an organic compound with the molecular formula C12H18O3. It is a derivative of phenol, characterized by the presence of a tert-butyl group and a methoxymethoxy group attached to the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-4-methoxymethoxy-phenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxymethoxy Group Addition: The methoxymethoxy group is added by reacting the intermediate product with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl-4-methoxymethoxy-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
3-tert-Butyl-4-methoxymethoxy-phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-4-methoxymethoxy-phenol involves its interaction with molecular targets and pathways in biological systems. The compound can induce the activity of enzymes such as glutathione S-transferase and epoxide hydrolase, which play roles in detoxification and metabolism. These interactions help regulate the metabolism of carcinogens and other harmful substances.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-methoxyphenol: Similar in structure but lacks the methoxymethoxy group.
2-tert-Butyl-4-hydroxyanisole: Another phenol derivative with antioxidant properties.
Butylated hydroxyanisole (BHA): A widely used antioxidant in food and cosmetics.
Uniqueness
3-tert-Butyl-4-methoxymethoxy-phenol is unique due to the presence of both tert-butyl and methoxymethoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-tert-butyl-4-(methoxymethoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-12(2,3)10-7-9(13)5-6-11(10)15-8-14-4/h5-7,13H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCROJECNSMTIRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)O)OCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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